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Compound of Interest

Compound Name: Pivalamide

Cat. No.: B147659 Get Quote

Introduction: Pivalamide, a simple amide derivative of pivalic acid, is a versatile building block

in organic synthesis and medicinal chemistry.[1] Its unique structural feature, a sterically

demanding tert-butyl group, imparts specific chemical properties that are leveraged in a variety

of applications, from the development of advanced materials to the synthesis of

pharmacologically active compounds.[1] This guide provides an in-depth overview of

Pivalamide, including its chemical identity, physicochemical properties, synthesis protocols,

and key applications relevant to researchers, scientists, and drug development professionals.

Chemical Identity and Properties
Pivalamide is systematically known by its IUPAC name, 2,2-Dimethylpropanamide. It is also

commonly referred to as Trimethylacetamide.[2][3][4]

IUPAC Name: 2,2-Dimethylpropanamide[2]

CAS Number: 754-10-9[1][2][3]

The key physicochemical properties of Pivalamide are summarized in the table below. These

properties are crucial for its application in chemical synthesis and drug design, influencing

factors such as solubility, membrane permeability, and reactivity.[1]
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Property Value Significance Reference

Molecular Formula C5H11NO --- [2][3][4]

Molecular Weight 101.15 g/mol

Influences diffusion

and transport across

membranes.

[1][2][3]

Melting Point 154-157 °C

Indicates purity and

defines solid-state

handling conditions.

[2][3]

Boiling Point 212 °C

Defines liquid-state

handling and

purification conditions.

[2][3]

Appearance
White to off-white

crystalline powder

Basic physical

identification.
[3][4]

AlogP (Lipophilicity) 0.52

Measures the

compound's

partitioning between

lipid and aqueous

phases, affecting

membrane

permeability.

[1]

Polar Surface Area

(PSA)
43.09 Å²

Relates to hydrogen

bonding potential and

influences cell

penetration.

[1]

pKa 16.60 ± 0.50
Indicates the acidity of

the N-H proton.
[3]

Spectroscopic Data:

¹H NMR (400 MHz, CDCl3): δ 5.59 (br, 1H, NH), 5.21 (br, 1H, NH), 1.23 (s, 9H, C(CH₃)₃).

The broadness of the NH signals is due to quadrupole broadening from the ¹⁴N nucleus and

potential chemical exchange.[3]
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¹³C NMR (100MHz, CDCl3): δ 181.6 (C=O), 38.7 (quaternary C), 27.7 (CH₃).[3]

IR (KBr, cm⁻¹): 3398 (N-H stretch), 3205 (N-H stretch), 2960 (C-H stretch), 1653 (C=O

stretch, Amide I), 1624 (N-H bend, Amide II).[3]

Synthesis and Experimental Protocols
Pivalamide can be synthesized through several methods, with the reaction of pivaloyl chloride

with ammonia being a common laboratory-scale approach. Direct amidation of pivalic acid is

also a viable, though sometimes more challenging, route.[1]

This protocol describes the synthesis of Pivalamide (referred to as trimethylacetamide in the

source) from 3-phenylpropionic acid as a representative carboxylic acid, using a standard

amidation procedure. The same principle applies to pivalic acid.

Objective: To synthesize Pivalamide via the amidation of a carboxylic acid.

Materials:

Carboxylic acid (e.g., 3-phenylpropionic acid for the example, or pivalic acid)

Tetrahydrofuran (THF), anhydrous

Ethyl chloroformate

Triethylamine (TEA)

1.0 M Ammonium chloride (NH₄Cl) aqueous solution

Ethyl acetate (EtOAc)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolve the carboxylic acid (0.50 mmol) in 10 mL of anhydrous THF in a flask.
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Cool the solution to 0 °C in an ice bath.

Sequentially add ethyl chloroformate (0.70 mmol, 1.4 eq.) and triethylamine (1.5 mmol, 3.0

eq.).

Stir the reaction mixture at 0 °C for 30 minutes.

Add 0.75 mL of 1.0 M aqueous NH₄Cl solution (0.75 mmol, 1.5 eq.).

Continue stirring at 0 °C for an additional 30 minutes.

Quench the reaction by adding 5 mL of water.

Extract the aqueous mixture with 30 mL of ethyl acetate.

Separate the layers and extract the aqueous layer again with 20 mL of ethyl acetate.

Combine the organic layers, wash with 5 mL of brine, and dry over anhydrous magnesium

sulfate.

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude

product.

Purify the crude product by silica gel column chromatography using ethyl acetate as the

eluent to yield the final pivalamide product.[3]

Below is a workflow diagram illustrating the key steps in the synthesis of Pivalamide.
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Caption: Workflow for the laboratory synthesis of Pivalamide.
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Applications in Research and Drug Development
Pivalamide's sterically hindered tert-butyl group makes it a valuable synthon and functional

group in several areas of chemical and pharmaceutical research.

Materials Science Organic Synthesis Medicinal Chemistry
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Caption: Key application areas of Pivalamide in science.

Advanced Materials: The bulky tert-butyl group in Pivalamide helps prevent close molecular

packing, which promotes the formation of one-dimensional hydrogen-bonded networks. This

property is essential for creating supramolecular gels and Low Molecular Mass Gelators

(LMOGs), which have shown potential in environmental applications like oil-spill recovery

and the removal of toxins from water.[1]

Synthetic Chemistry:

Directing Group: The pivalamide group can act as a directing group in copper-catalyzed

C-H functionalization reactions, enabling the selective introduction of aryl or alkenyl

groups at the meta position of anilide rings.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b147659?utm_src=pdf-body
https://www.benchchem.com/product/b147659?utm_src=pdf-body-img
https://www.benchchem.com/product/b147659?utm_src=pdf-body
https://www.benchchem.com/product/b147659?utm_src=pdf-body
https://www.benchchem.com/product/b147659
https://www.benchchem.com/product/b147659?utm_src=pdf-body
https://www.benchchem.com/product/b147659
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protecting Group: The pivalamide moiety can be used as a protecting group for amines.

Its steric bulk provides stability, and it can be cleaved under basic hydrolysis conditions,

although cleavage can be challenging due to steric hindrance.[1]

Ligand Synthesis: Pivalamide derivatives are used to generate P,N donor ligands for

catalysis.[1]

Medicinal Chemistry and Drug Development:

Heterocycle Synthesis: It serves as a critical component in the construction of various

nitrogen-containing heterocycles.[1]

Enzyme Inhibitors: Pivalamide is a precursor for acyl thiourea derivatives. For instance,

N-((4-acetylphenyl)carbamothioyl)pivalamide has been shown to exhibit inhibitory activity

against acetylcholinesterase and butyrylcholinesterase, enzymes critical in

neurotransmission.[1] This highlights its utility in developing new pharmacologically active

compounds.[1]

Role in Signaling Pathway Modulation
While Pivalamide itself is not a direct signaling molecule, its derivatives can modulate

biological pathways. As mentioned, certain Pivalamide derivatives act as inhibitors of

acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter

acetylcholine (ACh). By inhibiting AChE, these compounds increase the concentration and

duration of ACh in the synaptic cleft, thereby enhancing cholinergic signaling.

The diagram below illustrates the cholinergic signaling pathway and the inhibitory effect of a

Pivalamide derivative.
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Caption: Inhibition of cholinergic signaling by a Pivalamide derivative.

This modulation of cholinergic pathways by Pivalamide-based inhibitors demonstrates the

potential of this chemical scaffold in the design of therapeutics for neurological disorders where

enhancement of acetylcholine signaling is desired.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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